molecular formula C20H20N4O4S B5580618 4-(((3-MERCAPTO-5-(2-ME-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)2,6-DI-MEO-PH ACETATE

4-(((3-MERCAPTO-5-(2-ME-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)2,6-DI-MEO-PH ACETATE

Cat. No.: B5580618
M. Wt: 412.5 g/mol
InChI Key: VDRYWVNSCWVGLN-SRZZPIQSSA-N
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Description

4-(((3-MERCAPTO-5-(2-ME-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)2,6-DI-MEO-PH ACETATE is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate is 412.12052631 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activities

  • A study by Sah et al. (2014) explores the synthesis of formazans from a Mannich base related to 1,2,4-triazole compounds. This research indicates potential applications in developing antimicrobial agents, particularly against bacterial strains like Escherichia coli and Salmonella typhi (Sah et al., 2014).
  • Bektaş et al. (2010) discuss the synthesis of novel 1,2,4-triazole derivatives, demonstrating antimicrobial activities against various microorganisms. This suggests the role of such compounds in the development of new antimicrobial drugs (Bektaş et al., 2010).

Synthesis Techniques and Chemical Interactions

  • El-Sherief et al. (2011) describe the synthesis of novel 5-amino(1,3)thiazolo(3,2-b)(1,2,4)triazoles, showcasing the versatility of triazole derivatives in chemical synthesis and their interactions with various cyano compounds (El-Sherief et al., 2011).
  • Gentles et al. (1991) focus on the synthesis of bridged 3-benzazepine derivatives, demonstrating the application of similar compounds in creating conformationally restricted dopamine analogues (Gentles et al., 1991).

Pharmacological Applications

  • In a study by Bhalla et al. (1995), 1,2,4-triazine and its congeners were synthesized and evaluated for anti-inflammatory and analgesic activities, highlighting the potential pharmacological uses of triazole-based compounds (Bhalla et al., 1995).
  • Singh and Vedi (2014) synthesized novel triazolylindole derivatives, testing them for antifungal activity. This illustrates the application of triazole derivatives in the development of antifungal drugs (Singh & Vedi, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, the functional groups present in the compound could interact with biological targets in the body .

Future Directions

Future research on this compound could involve studying its synthesis in more detail, investigating its reactivity under various conditions, and exploring its potential uses in fields like medicine or materials science .

Properties

IUPAC Name

[2,6-dimethoxy-4-[(E)-[3-(2-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-12-7-5-6-8-15(12)19-22-23-20(29)24(19)21-11-14-9-16(26-3)18(28-13(2)25)17(10-14)27-4/h5-11H,1-4H3,(H,23,29)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRYWVNSCWVGLN-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C(=C3)OC)OC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C(=C3)OC)OC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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